2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol
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Overview
Description
2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol is an organic compound with the molecular formula C13H6BrCl2N2O3 This compound is characterized by the presence of bromine, chlorine, nitro, and imino groups attached to a phenolic ring
Preparation Methods
The synthesis of 2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol typically involves the reaction of 2,3-dichloroaniline with 2-bromo-4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Scientific Research Applications
2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-nitrophenol can be compared with other similar compounds such as:
2-Bromo-6-[(E)-[(2,4-dichlorophenyl)imino]methyl]-4-nitrophenol: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-Bromo-6-[(E)-[(2,3-dichlorophenyl)imino]methyl]-4-aminophenol: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological activities.
Properties
Molecular Formula |
C13H7BrCl2N2O3 |
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Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-bromo-6-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H7BrCl2N2O3/c14-9-5-8(18(20)21)4-7(13(9)19)6-17-11-3-1-2-10(15)12(11)16/h1-6,19H |
InChI Key |
UYCFDGROVLZDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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